

In Vitro Antiproliferative Profile of ZINC05007751: A Technical Guide

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Compound of Interest

Compound Name: ZINC05007751

Cat. No.: B1683637

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Introduction

ZINC05007751, also identified as compound 8, has emerged as a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6).^{[1][2][3]} NEK6 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis, and its overexpression has been implicated in the tumorigenesis of various cancers.^{[4][5]} This technical guide provides an in-depth overview of the in vitro antiproliferative effects of **ZINC05007751**, detailing its inhibitory activity, impact on cancer cell lines, and the underlying mechanism of action. The information presented is collated from the primary scientific literature to support further research and development of this promising anti-cancer agent.

Quantitative Analysis of Antiproliferative Activity

ZINC05007751 demonstrates significant inhibitory activity against NEK6 and a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of **ZINC05007751**

Target	IC ₅₀ (μM)
NEK6	3.4 ± 1.2

Data sourced from De Donato M, et al. Sci Rep. 2018.

Table 2: Antiproliferative Activity of **ZINC05007751** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)
MDA-MB-231	Breast Adenocarcinoma	< 100
PEO1	Ovarian Cancer	< 100
NCI-H1299	Non-small Cell Lung Carcinoma	< 100
HCT-15	Colorectal Adenocarcinoma	< 100

Data indicates that the IC50 values are below 100 µM as reported in the primary literature. Precise values were not specified.

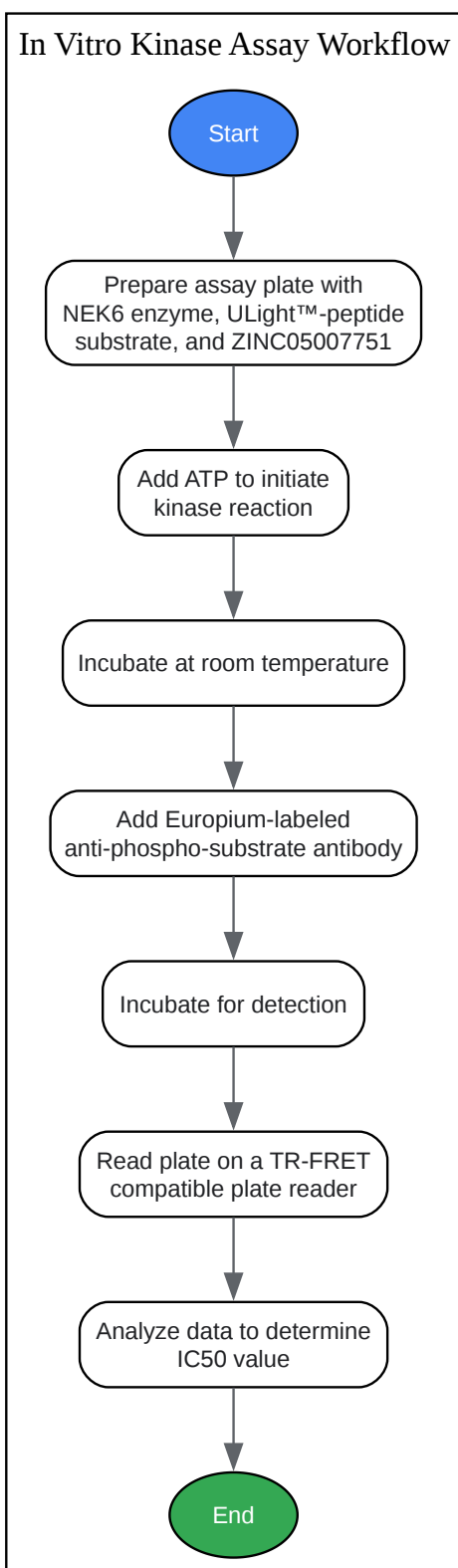
Experimental Protocols

The following sections detail the methodologies employed in the foundational in vitro studies of **ZINC05007751**.

In Vitro Kinase Assay

The inhibitory activity of **ZINC05007751** against NEK6 was determined using a LANCE-Ultra NEK6 kinase assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.

Experimental Workflow:



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Caption: Workflow for the in vitro NEK6 kinase inhibition assay.

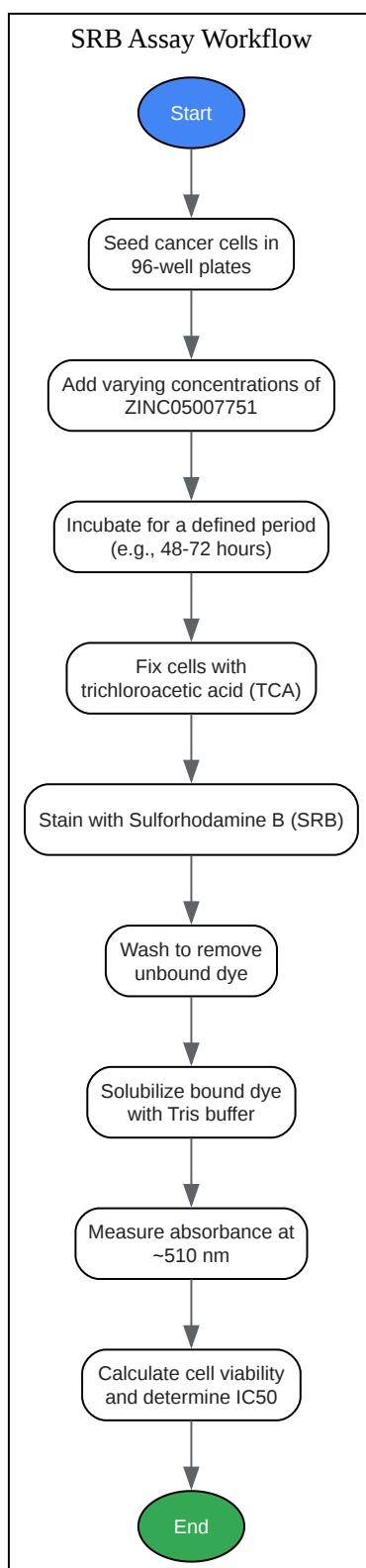
Protocol Details:

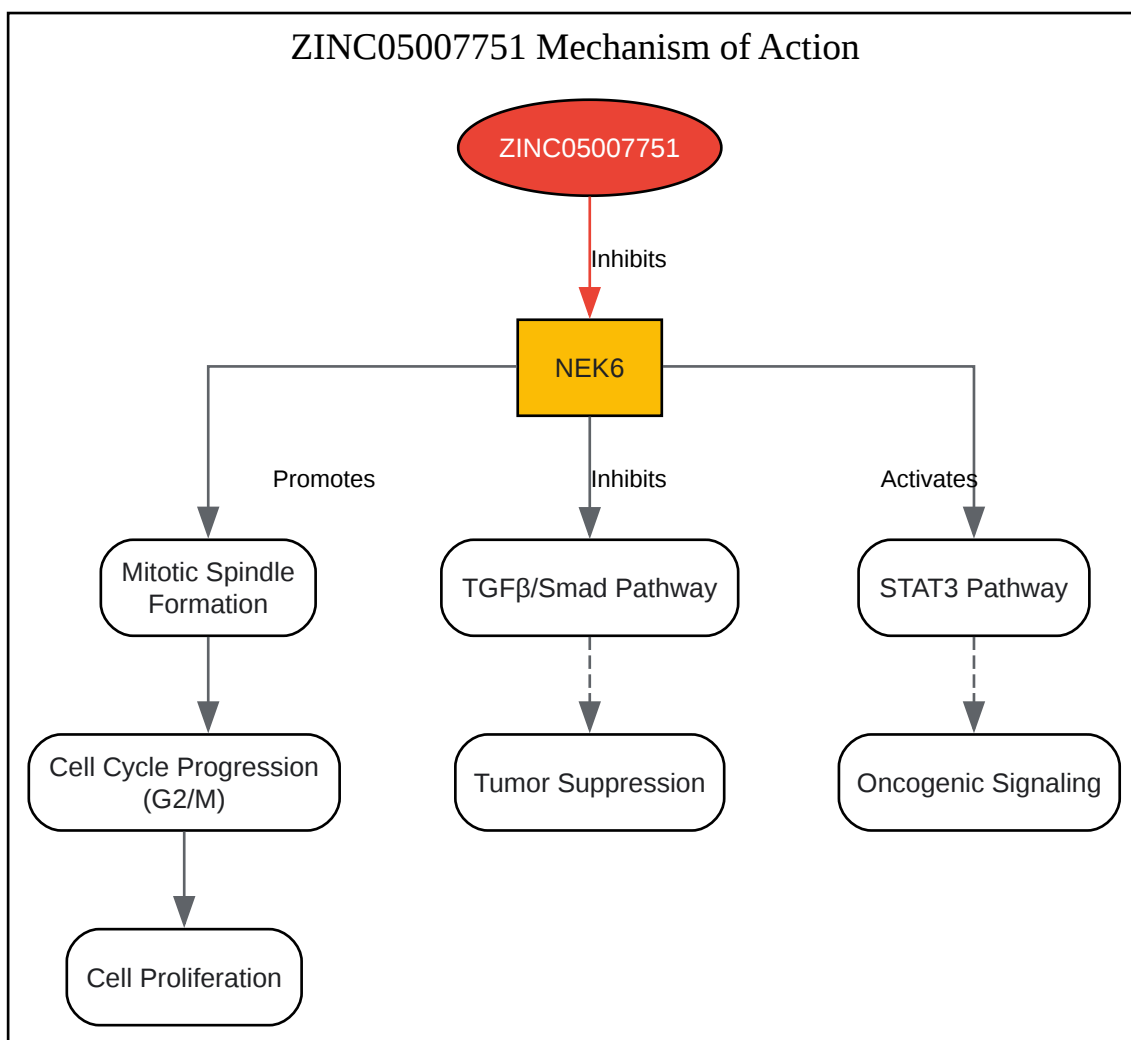
- **Assay Components:** The assay is performed in a 384-well plate containing NEK6 enzyme, a ULIGHT™-biotinylated peptide substrate, and varying concentrations of **ZINC05007751**.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Incubation:** The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.
- **Detection:** A detection mix containing a Europium-labeled anti-phospho-substrate antibody is added. This antibody specifically binds to the phosphorylated substrate.
- **TR-FRET Measurement:** Following another incubation period, the plate is read on a TR-FRET compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of NEK6 activity by **ZINC05007751**.
- **Data Analysis:** The results are used to generate a dose-response curve, from which the IC50 value is calculated.

Antiproliferative Assay (Sulforhodamine B - SRB Assay)

The antiproliferative effects of **ZINC05007751** on cancer cell lines were evaluated using the Sulforhodamine B (SRB) assay. This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Experimental Workflow:





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